1-(4-Aminopiperidin-1-yl)propan-1-one
Overview
Description
1-(4-Aminopiperidin-1-yl)propan-1-one is a versatile chemical compound with the molecular formula C8H16N2O. It is widely used in scientific research, particularly in the fields of organic synthesis and drug development. This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a propanone moiety.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Aminopiperidin-1-yl)propan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminopiperidine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and oxides. These products have significant applications in different fields, including pharmaceuticals and materials science .
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. This makes the compound valuable in the study of enzyme mechanisms and receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-Aminopiperidin-1-yl)propan-1-one include:
- 1-(4-Aminopiperidin-1-yl)ethan-1-one
- 1-(4-Aminopiperidin-1-yl)butan-1-one
- 1-(4-Aminopiperidin-1-yl)pentan-1-one
Uniqueness
What sets this compound apart is its specific structure, which provides unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions .
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARECLULLLYMJKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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